molecular formula C16H11FN6OS B12172262 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12172262
M. Wt: 354.4 g/mol
InChI Key: HHHSRXIDNHRMRD-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the pyrrole group: This can be done through a coupling reaction.

    Formation of the thiadiazole ring: This step might involve the reaction of thiosemicarbazide with a suitable reagent.

    Final coupling to form the carboxamide: This can be achieved through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
  • 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the stability of the compound and improve its interaction with biological targets.

Properties

Molecular Formula

C16H11FN6OS

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-5-pyrrol-1-yl-N-(1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H11FN6OS/c17-12-5-1-2-6-13(12)23-15(22-7-3-4-8-22)11(9-19-23)14(24)20-16-21-18-10-25-16/h1-10H,(H,20,21,24)

InChI Key

HHHSRXIDNHRMRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)NC3=NN=CS3)N4C=CC=C4)F

Origin of Product

United States

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